Welcome to the BenchChem Online Store!
molecular formula C7H12O4 B1625641 3-(Acetyloxy)-2,2-dimethylpropanoic acid CAS No. 2843-16-5

3-(Acetyloxy)-2,2-dimethylpropanoic acid

Cat. No. B1625641
M. Wt: 160.17 g/mol
InChI Key: MKSTVOHTVVVYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04851436

Procedure details

A benzene solution (25 ml) of crude 3-acetoxy-2,2-dimethyl proprionic acid from Example 3(a) (7.4 g, 46.5 mmol), oxalyl chloride (6.45 g, 51 ml) and DMF (2 drops) was stirred at ambient temperature for 3 hours. The pale yellow solution was distilled to provide the title compound as a colorless liquid, b.p.15 85°-88° C. NMR (CDCl3) δ 4.18 (2 H, s), 2.08 (3 H, s), 1.35 (6 H, s).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]([CH3:11])([CH3:10])[C:7](O)=[O:8])(=[O:3])[CH3:2].C(Cl)(=O)C([Cl:15])=O>CN(C=O)C.C1C=CC=CC=1>[C:1]([O:4][CH2:5][C:6]([CH3:11])([CH3:10])[C:7]([Cl:15])=[O:8])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)(=O)OCC(C(=O)O)(C)C
Name
Quantity
51 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The pale yellow solution was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C(=O)Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.